Farnesyl pyrophosphate

描述

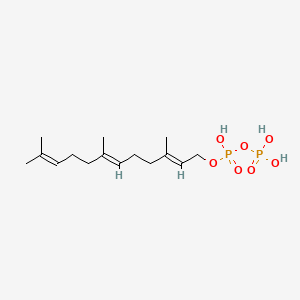

Structure

3D Structure

属性

IUPAC Name |

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020624 | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-97-4, 13058-04-3 | |

| Record name | Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sq 32709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Farnesyl Diphosphate

Precursor Pathways for Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate

All isoprenoids are synthesized from the universal five-carbon building blocks, IPP and its isomer, DMAPP. oup.comfrontiersin.org Living organisms utilize two distinct biosynthetic routes to produce these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. researchgate.netnih.gov

The MVA pathway is the essential metabolic route for producing IPP and DMAPP in eukaryotes (including humans), archaea, and the cytosol of plants. wikipedia.orgtandfonline.com The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate the isoprenoid precursors. metwarebio.com

The initial steps, often referred to as the upper mevalonate pathway, involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgtandfonline.com This is followed by the reduction of HMG-CoA to (R)-mevalonate, a reaction catalyzed by HMG-CoA reductase, which is the rate-limiting step of the pathway. wikipedia.orgmetwarebio.com In the lower mevalonate pathway, mevalonate is twice phosphorylated and subsequently decarboxylated to yield IPP. wikipedia.org The isomerization of IPP to DMAPP is then catalyzed by isopentenyl-diphosphate isomerase (IDI). metwarebio.comwikipedia.org

Table 1: Key Enzymatic Reactions of the Eukaryotic Mevalonate (MVA) Pathway

| Step | Substrate(s) | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate | Mevalonate-5-diphosphate decarboxylase (MVD) | Isopentenyl diphosphate (IPP) |

| 7 | Isopentenyl diphosphate (IPP) | Isopentenyl-diphosphate isomerase (IDI) | Dimethylallyl diphosphate (DMAPP) |

This table summarizes the primary enzymatic steps in the eukaryotic MVA pathway leading to the synthesis of IPP and DMAPP. researchgate.netwikipedia.orgmetwarebio.com

The MEP pathway, also known as the non-mevalonate pathway, operates in most bacteria, algae, and in the plastids of plant cells. rsc.orgnih.gov It serves as an alternative route to synthesize IPP and DMAPP and is notably absent in humans. nih.govmdpi.com This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), both intermediates of glycolysis. rsc.orgmdpi.com

The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), forming 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.com A series of seven enzymatic reactions then converts DXP into both IPP and DMAPP. researchgate.netasm.org Unlike the MVA pathway where DMAPP is formed exclusively through the isomerization of IPP, the final step of the MEP pathway, catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH), produces IPP and DMAPP simultaneously. oup.com

Table 2: Enzymatic Steps of the Methylerythritol 4-Phosphate (MEP) Pathway

| Step | Substrate(s) | Enzyme | Product |

| 1 | Pyruvate + D-Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |

| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) | 4-hydroxy-3-methylbut-2-enyl-diphosphate (HMBDP) |

| 7 | 4-hydroxy-3-methylbut-2-enyl-diphosphate (HMBDP) | 4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH) | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |

This table outlines the sequential enzymatic reactions of the MEP pathway. rsc.orgmdpi.comresearchgate.net

Mevalonate Pathway (MVA Pathway)

Enzymatic Condensation Reactions Forming Farnesyl Diphosphate

Once IPP and DMAPP are synthesized, they serve as the substrates for prenyltransferase enzymes, which catalyze the formation of longer-chain isoprenoid diphosphates through sequential head-to-tail condensation reactions. pnas.orgoup.com The synthesis of FPP (a C15 molecule) involves two such successive condensations. frontierspartnerships.orgfrontiersin.org

Geranyl diphosphate synthase (GPPS) is an enzyme that catalyzes the first condensation step: the reaction between one molecule of DMAPP and one molecule of IPP to produce the C10 intermediate, geranyl diphosphate (GPP). pnas.orgechelon-inc.com GPP is the direct precursor for all monoterpenes, a large class of compounds found primarily in plants. pnas.orgmdpi.com In some organisms and contexts, GPPS acts as a dedicated enzyme for monoterpene biosynthesis. mdpi.com However, the synthesis of GPP is also the initial step in the formation of FPP. libretexts.org

Farnesyl diphosphate synthase (FPPS) is a key enzyme that catalyzes the sequential 1'-4 condensation of two molecules of IPP with one molecule of DMAPP. frontierspartnerships.orgbibliotekanauki.pl It is a central enzyme in the isoprenoid pathway, responsible for elongating the carbon chain to the C15 length of FPP. oup.comnih.gov FPP itself is a crucial branch-point metabolite, serving as the precursor for sesquiterpenes, sterols, dolichols, and ubiquinones (B1209410). frontierspartnerships.orgnih.gov

The synthesis of FPP begins with the formation of GPP. This reaction is catalyzed by FPPS in many organisms as the first of its two sequential reactions. frontiersin.orgiucr.org The process involves a nucleophilic substitution mechanism where the double bond of IPP acts as the nucleophile. libretexts.org The reaction is initiated by the ionization of the allylic substrate, DMAPP, which forms an allylic carbocation and a pyrophosphate anion. frontiersin.orglibretexts.org This is followed by the nucleophilic attack from the IPP molecule, leading to the formation of the C10 compound, GPP. frontiersin.orglibretexts.org Subsequently, the FPPS enzyme retains the GPP molecule in its active site and catalyzes a second condensation with another molecule of IPP to produce the final C15 product, farnesyl diphosphate. frontiersin.org

Role of Farnesyl Diphosphate Synthase (FPPS) in Sequential Elongation

Condensation of Geranyl Diphosphate with Isopentenyl Diphosphate to Farnesyl Diphosphate

The formation of farnesyl diphosphate (FPP) from geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) represents the final elongation step in its direct biosynthesis. springernature.com This crucial reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), also known as geranyltranstransferase. nih.govuniprot.org FPPS is a key enzyme positioned at a branch point in the isoprenoid biosynthetic pathway, which is responsible for producing a vast array of essential molecules, including sterols, dolichols, and ubiquinones. nih.govnih.gov The enzyme facilitates a head-to-tail condensation of the C10 allylic substrate, GPP, with the C5 homoallylic substrate, IPP, to yield the C15 product, FPP. springernature.comnih.gov

The catalytic process is a highly ordered, multi-step mechanism involving ionization, condensation, and elimination. nih.gov FPPS is typically a homodimeric enzyme, with each monomer containing an active site capable of binding both substrates. nih.govnih.gov The active site features two distinct binding pockets: the allylic binding site for GPP and the homoallylic binding site for IPP. nih.govpnas.org

The catalytic reaction is critically dependent on the presence of divalent metal ions, most commonly magnesium (Mg²⁺). nih.govuniprot.org The active site contains highly conserved aspartate-rich motifs (DDXXD) that, along with the pyrophosphate moiety of the GPP substrate, coordinate with three Mg²⁺ ions. frontiersin.orgbeilstein-journals.org This coordination is essential for the first step of the catalytic cycle: the ionization of GPP. frontiersin.org The enzyme-bound Mg²⁺ cluster facilitates the departure of the pyrophosphate group, resulting in the formation of an allylic carbocation. nih.govfrontiersin.org This reactive carbocation intermediate is stabilized by interactions with several active site residues, including the main chain carbonyl of Lys200 and the side chain oxygens of Thr201 and Gln240 in human FPPS. nih.govfrontiersin.org

Following the formation of the carbocation, the condensation step occurs. The nucleophilic C3-C5 double bond of IPP, positioned correctly within the homoallylic site, attacks the electron-deficient C1 of the allylic carbocation. nih.gov This forms a new carbon-carbon bond, creating a C15 tertiary carbocation intermediate. The final step is an elimination reaction where the pyrophosphate anion, which was cleaved from GPP, acts as a base to abstract a proton from the C2 of the original IPP moiety. nih.gov This deprotonation results in the formation of a new double bond, yielding the final product, (2E,6E)-farnesyl diphosphate. nih.gov

Research into the enzyme's kinetics has provided insights into its efficiency and substrate affinity. The Michaelis-Menten parameters vary between species and experimental conditions. For example, studies on Leishmania major FPPS determined the Kₘ for geranyl diphosphate and isopentenyl diphosphate to be 13.77 µM and 30.57 µM, respectively. asm.org Other studies have reported Kₘ values for GPP and IPP to be as low as 0.7 µM and 0.6 µM, respectively, underscoring the enzyme's high affinity for its substrates. nih.gov

Table 1. Kinetic Parameters of Farnesyl Diphosphate Synthase (FPPS) This table presents reported Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for the substrates Geranyl Diphosphate (GPP) and Isopentenyl Diphosphate (IPP) from different organisms.

| Organism/Source | Substrate | Kₘ (µM) | Vₘₐₓ (units/mg) | Reference |

| Leishmania major | Geranyl Diphosphate | 13.77 ± 0.3 | 3,225 ± 12 | asm.org |

| Leishmania major | Isopentenyl Diphosphate | 30.57 ± 0.5 | 3,225 ± 12 | asm.org |

| Scintillation Assay | Geranyl Diphosphate | 0.7 | Not specified | nih.gov |

| Scintillation Assay | Isopentenyl Diphosphate | 0.6 | Not specified | nih.gov |

| Rat FPPS | Isopentenyl Diphosphate | 5.1 ± 0.8 | 12 ± 1 | rsc.org |

| Rat FPPS | Dimethylallyl Diphosphate | 7.8 ± 0.5 | 5.5 ± 0.9 | rsc.org |

Enzymology of Farnesyl Diphosphate Synthase Fpps

Molecular Structure and Architecture of FPPS

The three-dimensional structure of FPPS is fundamental to its catalytic function. X-ray crystallography has revealed a novel, predominantly α-helical protein fold. frontierspartnerships.org

FPPS typically exists as a homodimer, with each subunit weighing between 32 to 44 kDa. frontierspartnerships.orgresearchgate.netproteopedia.org This dimeric structure is essential for its enzymatic activity. frontierspartnerships.org While each monomer possesses an active site, studies on hybrid-type heteromeric dimers suggest that the subunits interact to form a shared active site rather than functioning independently. frontierspartnerships.org The interface between the subunits is formed by a bundle of helices, ensuring a tightly coupled structure. frontiersin.org In some organisms, FPPS can be part of more complex assemblies, such as the homohexameric structure of human geranylgeranyl pyrophosphate synthase (GGPPS), a related enzyme. plos.org

The structure of FPPS is characterized by its "terpenoid synthase fold," which is composed almost entirely of α-helices connected by loops. frontierspartnerships.orgwikipedia.org This architecture creates a large central cavity where the active site is located. frontierspartnerships.orgnih.gov Within this active site, several conserved motifs are critical for substrate binding and catalysis.

Two highly conserved aspartate-rich motifs are hallmarks of FPPS and are located on opposite walls of the active site cavity. frontierspartnerships.orgproteopedia.orgnih.gov

First Aspartate-Rich Motif (FARM): This motif, with a consensus sequence of DDXXD, is crucial for binding the allylic substrates (DMAPP and GPP). proteopedia.orgnih.govasm.org It chelates magnesium ions (Mg²⁺), which in turn coordinate the diphosphate (B83284) group of the substrate. nih.govscispace.compnas.org

Second Aspartate-Rich Motif (SARM): Also featuring a DDXXD sequence, this motif is involved in the catalytic process and helps create the binding pocket. proteopedia.orgnih.gov Together, FARM and SARM face each other across the active site, creating the environment necessary for the condensation reaction. frontierspartnerships.orgproteopedia.org

Table 1: Conserved Aspartate-Rich Motifs in FPPS

| Motif Name | Consensus Sequence | Location & Function |

| First Aspartate-Rich Motif (FARM) | DDXXD | Binds the diphosphate moiety of the allylic substrates (DMAPP, GPP) via Mg²⁺ ions. proteopedia.orgfrontiersin.orgnih.govpnas.org |

| Second Aspartate-Rich Motif (SARM) | DDXXD | Located opposite FARM, contributes to the catalytic site and substrate binding. frontierspartnerships.orgproteopedia.orgnih.gov |

The active site of each FPPS monomer contains two distinct but connected pockets to accommodate the substrates. proteopedia.orgnih.gov

Allylic Site: This site binds the allylic diphosphate substrates, DMAPP and subsequently geranyl diphosphate (GPP). proteopedia.orgnih.gov It is a deep hydrophobic pocket that accommodates the hydrocarbon tail of the allylic substrate. frontiersin.orgpnas.org The diphosphate moiety of the ligand binds to the FARM motif through magnesium ion bridges. pnas.org

Homoallylic Site: This pocket is responsible for binding the incoming IPP molecule. proteopedia.orgnih.gov The binding of the allylic substrate induces a conformational change that fully forms the IPP binding site. frontiersin.org

Table 2: Substrate Binding Sites in FPPS

| Binding Site | Bound Substrate(s) | Key Features |

| Allylic Site | DMAPP, GPP | Hydrophobic pocket; binds substrate via Mg²⁺-mediated interactions with the FARM motif. proteopedia.orgfrontiersin.orgnih.govpnas.org |

| Homoallylic Site | IPP | Formation is induced by substrate binding at the allylic site; composed mainly of basic residues. proteopedia.orgfrontiersin.orgnih.gov |

Alpha-Helical Fold and Structural Motifs

Aspartate-Rich Motifs (FARM and SARM)

Catalytic Mechanism of FPP Synthesis

The synthesis of FPP is a two-step condensation process. First, DMAPP condenses with one molecule of IPP to form the C10 intermediate, GPP. proteopedia.orgnih.gov Then, GPP condenses with a second molecule of IPP to yield the final C15 product, FPP. proteopedia.orgnih.gov

The catalytic mechanism of FPPS is centered on carbocation chemistry. researchgate.netnih.gov The reaction cascade is initiated by the ionization of the allylic substrate, a process facilitated by the enzyme.

The key steps in each elongation cycle are:

Ionization: The diphosphate group of the allylic substrate (DMAPP or GPP), coordinated to Mg²⁺ ions at the FARM motif, departs. scispace.comnih.govacs.org This generates a highly reactive, resonance-stabilized allylic carbocation. nih.gov

Condensation: The carbocation is then subjected to a nucleophilic attack by the double bond of the IPP molecule positioned in the homoallylic site. scispace.com This forms a new carbon-carbon bond and results in a tertiary carbocation intermediate.

Deprotonation: A proton is eliminated from the tertiary carbocation, which neutralizes the charge and forms a new double bond, yielding the elongated prenyl diphosphate product (GPP or FPP). scispace.comnih.gov

This precise, enzyme-controlled sequence ensures the correct chain length and stereochemistry of the final farnesyl diphosphate product.

Stereochemical Aspects of Product Formation

The condensation reactions catalyzed by FPPS are characterized by a high degree of stereochemical precision. Classical studies have elucidated several key stereochemical events that define the formation of the product's (E)- or trans-double bond. nih.gov The formation of the new carbon-carbon bond occurs with inversion of configuration at the C1 atom of the allylic substrate (DMAPP or GPP). nih.gov This C1 atom adds to the si-face of the double bond in the IPP molecule. nih.gov The final step to create the new double bond involves the specific removal of the pro-R proton from the C2 position of IPP. nih.govnih.gov

Interestingly, while FPPS is highly evolved to produce (E,E)-FPP, detailed analyses have shown that it is not perfectly stereoselective. nih.gov Small quantities of the Z-isomers, such as neryl diphosphate (the Z-isomer of GPP) and (Z,E)-FPP, are also formed during the catalytic cycle. nih.govnih.govacs.org This phenomenon has been observed in FPPS from various organisms, including avians, Escherichia coli, and Artemisia tridentata. nih.govacs.org The formation of these minor Z-isomers is believed to represent an evolutionary compromise between optimizing the stereoselectivity for the E-double bond and the need to effectively exclude DMAPP from binding to the IPP substrate site. nih.govnih.gov

Role of Divalent Cations (e.g., Mg²⁺) in Catalysis

The catalytic activity of Farnesyl Diphosphate Synthase is critically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺). rcsb.orgnih.gov Structural and mechanistic studies indicate that up to three Mg²⁺ ions are involved in the catalytic process within the active site. rcsb.orgillinois.edu These ions play a multifaceted role, primarily by coordinating with the diphosphate moieties of the substrates and with two highly conserved aspartate-rich motifs, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM), which face each other across the active site cavity. proteopedia.orgrcsb.org

The functions of these Mg²⁺ ions include:

Substrate Binding and Positioning: The cations help to properly anchor and orient both the allylic (DMAPP/GPP) and homoallylic (IPP) substrates within the active site. nih.govnih.gov

Charge Neutralization: By coordinating with the negatively charged oxygen atoms of the diphosphate groups, the Mg²⁺ ions neutralize the electrostatic repulsion, facilitating substrate binding. acs.org

Facilitating Ionization: The Mg²⁺ ions are crucial for promoting the ionization of the allylic diphosphate substrate. They stabilize the diphosphate leaving group, which is essential for the formation of the allylic carbocation intermediate that subsequently reacts with IPP. nih.govufl.edu

Inducing Conformational Change: The binding of the substrates and the accompanying Mg²⁺ ions triggers a significant conformational change in the enzyme structure, shifting it to a catalytically competent "closed" state. rcsb.orgillinois.edu

Determinants of Product Specificity and Chain Length Regulation in FPPS

FPPS precisely terminates the isoprenoid chain elongation at 15 carbons. This strict control is not random but is dictated by the specific architecture of the enzyme's active site. The final length of the isoprenoid product is determined by the physical dimensions of a hydrophobic pocket within the enzyme. scite.ai

Amino Acid Residues Influencing Product Chain Length

The key determinants for product chain length are specific amino acid residues located at the bottom of the active site pocket. frontierspartnerships.orgbibliotekanauki.pl Extensive research, combining sequence alignments and site-directed mutagenesis, has identified that residues at the fourth and fifth positions N-terminal to the First Aspartate-Rich Motif (FARM) act as a "molecular ruler". frontierspartnerships.orgresearchgate.net

In avian FPPS, for example, two bulky Phenylalanine residues, F112 and F113, are situated at the end of the hydrophobic binding pocket. scite.aipnas.org These residues physically obstruct the growing isoprenoid chain, preventing it from extending beyond the C15 length of farnesyl diphosphate. pnas.org In contrast, synthases that produce longer chains, such as geranylgeranyl diphosphate (GGPP, C20) synthase, typically have amino acids with smaller side chains (e.g., Alanine) at these key positions, which creates a deeper pocket that can accommodate a longer product. pnas.org

Mutagenesis studies have powerfully confirmed this hypothesis. Altering these critical residues can successfully convert FPPS into an enzyme that synthesizes longer-chain products.

| Enzyme | Mutation | Primary Product | Reference |

|---|---|---|---|

| Wild-Type Avian FPPS | None (F112, F113) | FPP (C15) | pnas.org |

| Mutant Avian FPPS | F112A | GGPP (C20) | scite.aipnas.org |

| Mutant Avian FPPS | F113S | Geranylfarnesyl Diphosphate (C25) | scite.ai |

| Mutant Avian FPPS | F112A / F113S | Longer Chain Prenyl Diphosphates | scite.ai |

Conformational Changes During Substrate Binding and Product Release

The FPPS enzyme is a dynamic structure that undergoes significant conformational changes during its catalytic cycle. rcsb.org In its unbound state, the enzyme exists in a relatively "open" conformation. Upon the binding of the allylic and homoallylic substrates along with the essential Mg²⁺ cofactors, the enzyme undergoes a "hinge-like" closure. rcsb.orgillinois.edu

This conformational change involves the movement of several structural elements, including flexible loops and helices that form a "lid" over the active site. nih.govresearchgate.net This transition to a "closed" conformation serves multiple purposes: it sequesters the active site from the bulk solvent, protecting the highly reactive and unstable carbocation intermediates from premature quenching by water molecules. researchgate.net It also precisely positions the reactive tail of the IPP molecule relative to the carbocation head of the allylic substrate, ensuring efficient and stereospecific carbon-carbon bond formation. Once the final FPP product is synthesized, the enzyme must revert to an open conformation to allow for the release of FPP and the pyrophosphate by-product, resetting the enzyme for the next catalytic cycle. illinois.edu

Enzyme Kinetics of FPPS

Substrate Binding Affinities

The enzymatic efficiency and substrate preference of FPPS can be quantified through kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value is an inverse measure of the affinity of the enzyme for its substrate. Studies on FPPS from various sources reveal its binding affinities for its different substrates.

For instance, kinetic analysis of FPPS from the mushroom Lactarius chrysorrheus (LcFPS) shows a significantly higher affinity for GPP than for DMAPP as the allylic substrate, as indicated by a lower Kₘ value for GPP. tandfonline.com This suggests that GPP is the preferred substrate for the second condensation reaction. The catalytic efficiency (kcat/Kₘ) is also higher for the GPP:IPP reaction compared to the DMAPP:IPP reaction. tandfonline.com

| Variable Substrate | Constant Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹μM⁻¹) |

|---|---|---|---|---|

| DMAPP | IPP (50 μM) | 4.61 | 0.016 | 0.0034 |

| GPP | IPP (50 μM) | 1.46 | 0.012 | 0.0081 |

| IPP | DMAPP (20 μM) | 13.72 | 0.018 | 0.0013 |

| IPP | GPP (5 μM) | 6.73 | 0.013 | 0.0020 |

Note: kcat values were defined as nmol of IPP converted per second by 1 nmol of the dimeric enzyme. tandfonline.com

Turnover Rates and Rate-Limiting Steps

The turnover rate (kcat), or the number of substrate molecules converted to product per enzyme molecule per second, is a fundamental parameter of enzyme catalysis. For FPPS, this rate can vary depending on the organism, the specific isozyme, and the nature of the allylic substrate (DMAPP or GPP).

Kinetic analysis of FPPS from the rubber-producing mushroom Lactarius chrysorrheus revealed that GPP is the preferred allylic substrate over DMAPP. tandfonline.com While the kcat value for GPP was slightly lower than for DMAPP, its Michaelis constant (Km) was significantly lower, resulting in a 2.4-fold higher catalytic efficiency (kcat/Km) for the second condensation step. tandfonline.com This suggests that once GPP is formed, it is more efficiently utilized for FPP synthesis.

Studies involving site-directed mutagenesis have provided significant insights into the residues critical for catalysis, which in turn affect turnover rates. In Bacillus stearothermophilus FPPS, mutating conserved aspartate residues at positions 224 and 225 resulted in a dramatic decrease in kcat values by 10,000- to 100,000-fold compared to the wild-type enzyme. nih.gov This highlights the essential role of these residues in the catalytic function. nih.gov

Direct investigation into the FPPS mechanism using chlorinated substrate analogues for avian FPPS showed that the rate-limiting step can change depending on the substrate's chemical nature. For the natural substrates, the reaction proceeds via a dissociative electrophilic alkylation mechanism where the heterolytic cleavage of the carbon-oxygen bond in the allylic substrate (GPP or DMAPP) is rate-limiting. nih.gov However, when a chlorinated analogue of IPP was used, the rate-limiting step shifted to the subsequent alkylation of the double bond. nih.gov This indicates that the ionization of the allylic diphosphate is a critical, and often rate-limiting, event in the catalytic cycle of FPPS. nih.gov Furthermore, studies on other prenyltransferases, like undecaprenyl diphosphate synthase, have shown that product release is rate-limiting, but this can be accelerated by detergents, making the chemical condensation step rate-determining. tandfonline.com This suggests that for FPPS, the dissociation of the final FPP product could also be a significant kinetic barrier.

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-State Kinetic Analyses

Steady-state kinetics, which examines the reaction rate when the concentration of the enzyme-substrate intermediate is constant, is widely used to characterize FPPS. These analyses provide key parameters such as Km, which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and kcat (the turnover number).

The bifunctional FPPS/geranylgeranyl diphosphate synthase from Plasmodium falciparum has been characterized using steady-state kinetics. The apparent Km values demonstrated a much higher affinity for the larger allylic substrates, with values of 68 µM for DMAPP, 7.8 µM for GPP, and 2.06 µM for farnesyl diphosphate (FPP), the substrate for the geranylgeranylation reaction. nih.gov This trend of increasing affinity with substrate chain length is also observed in other organisms. For instance, FPPS from the mushroom Lactarius chrysorrheus showed a Km for GPP (1.46 µM) that was 3.2-fold lower than for DMAPP (4.61 µM). tandfonline.com

Interactive Table of Steady-State Kinetic Parameters for FPPS

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Plasmodium falciparum | DMAPP | 68 | N/A | N/A | nih.gov |

| Plasmodium falciparum | GPP | 7.8 | N/A | N/A | nih.gov |

| Plasmodium falciparum | FPP | 2.06 | N/A | N/A | nih.gov |

| Lactarius chrysorrheus | DMAPP | 4.61 | 0.016 | 3470 | tandfonline.com |

| Lactarius chrysorrheus | GPP | 1.46 | 0.012 | 8219 | tandfonline.com |

| Avian (with analogue) | 3-ClDMAPP | 2.1 | 0.005 | 2381 | nih.gov |

| Avian (with analogue) | 3-ClIPP | 6.1 | 0.006 | 984 | nih.gov |

N/A: Data not available in the cited source.

Pre-Steady-State Kinetic Analyses

Pre-steady-state kinetics investigates the initial moments of the enzymatic reaction, before the steady state is reached. This approach can reveal the rates of individual steps in the reaction pathway, such as substrate binding, catalysis, and product release. While direct pre-steady-state kinetic data for FPPS is not widely published, analyses of closely related enzymes in the isoprenoid pathway provide a strong model for understanding the FPPS mechanism.

Metabolic Fates and Downstream Pathways of Farnesyl Diphosphate

Biosynthesis of Sterols

The synthesis of sterols, such as cholesterol in animals and phytosterols (B1254722) in plants, is a fundamental pathway originating from farnesyl diphosphate (B83284). This process is initiated by the first committed step in sterol biosynthesis, which channels FPP away from other metabolic routes.

Squalene (B77637) synthase (SQS), also known as Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), is a key enzyme localized to the membrane of the endoplasmic reticulum. frontiersin.org It catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate to form squalene, a C30 isoprenoid. wikipedia.orgresearchgate.net This reaction is the first enzymatic step dedicated exclusively to sterol biosynthesis. frontiersin.org The catalytic process occurs in two distinct steps:

Condensation: Two molecules of FPP are condensed to form an intermediate called presqualene pyrophosphate (PSPP). frontiersin.orgresearchgate.net This step involves the release of one pyrophosphate molecule.

Reduction and Rearrangement: The PSPP intermediate undergoes a series of rearrangements and is then reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), leading to the formation of squalene. frontiersin.orgresearchgate.net

The allocation of farnesyl diphosphate to the sterol pathway is a highly regulated process to meet the cell's requirements for both sterol and non-sterol isoprenoids. wikipedia.org The regulation of SQS activity is a primary mechanism for controlling this metabolic flux. d-nb.info When cellular sterol levels are low, the transcription of the SQS gene is upregulated by Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP-1a and SREBP-2. frontiersin.orgd-nb.info This leads to increased synthesis of squalene synthase and a greater flow of FPP into the sterol pathway. Conversely, when sterol levels are high, SREBP activation is suppressed, leading to decreased transcription of the SQS gene. frontiersin.org

Role of Squalene Synthase (Farnesyl-Diphosphate Farnesyltransferase 1)

Biosynthesis of Dolichols

Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the synthesis of glycoproteins, specifically as carriers of oligosaccharides for N-linked glycosylation in the endoplasmic reticulum. oup.comnih.gov The biosynthesis of dolichols begins with farnesyl diphosphate. oup.commdpi.com

The process involves the elongation of the FPP backbone through the sequential addition of isopentenyl diphosphate (IPP) units. oup.commdpi.com This series of condensation reactions is catalyzed by cis-prenyltransferases. oup.comnih.gov In eukaryotes, the cis-prenyltransferase is a heterodimeric enzyme complex. researchgate.netpnas.org The resulting polyprenyl diphosphate is then subject to further modifications, including dephosphorylation and saturation of the α-isoprene unit, to form the final dolichol molecule. mdpi.com The length of the dolichol chain varies depending on the species and tissue type. oup.com

Table 1: Key Enzymes in the Biosynthesis of Sterols and Dolichols from Farnesyl Diphosphate

| Pathway | Key Enzyme | Gene(s) | Substrate(s) | Product |

| Sterol Biosynthesis | Squalene Synthase (Farnesyl-Diphosphate Farnesyltransferase 1) | FDFT1 | 2x Farnesyl Diphosphate, NADPH | Squalene, NADP+, 2x Pyrophosphate |

| Dolichol Biosynthesis | Cis-prenyltransferase | DHDDS, NUS1, RER2, SRT1 | Farnesyl Diphosphate, multiple Isopentenyl Diphosphate | Polyprenyl Diphosphate |

Biosynthesis of Ubiquinones (B1209410) (Coenzyme Q)

Ubiquinones, also known as Coenzyme Q (CoQ), are lipid-soluble molecules that function as electron carriers in the mitochondrial respiratory chain and as potent antioxidants. oup.combibliotekanauki.pl The structure of CoQ consists of a quinone ring and a polyisoprenoid side chain. The length of this side chain varies among different species, for example, CoQ10 in humans and CoQ8 in E. coli. frontiersin.orgoup.com

The biosynthesis of the polyisoprenoid side chain of CoQ starts from farnesyl diphosphate. d-nb.infooup.com FPP is elongated by the addition of multiple IPP units, a reaction catalyzed by a trans-prenyltransferase, to form a polyprenyl diphosphate of a specific length (e.g., decaprenyl diphosphate for CoQ10). frontiersin.orgmdpi.comjci.org This polyprenyl diphosphate is then condensed with 4-hydroxybenzoate, a derivative of tyrosine or phenylalanine. oup.combibliotekanauki.pljci.org Following this condensation, the aromatic ring undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to produce the final, functional ubiquinone molecule. frontiersin.orgoup.com

Biosynthesis of Heme A

Heme A is a modified form of heme that serves as a prosthetic group in cytochrome c oxidase (Complex IV) of the electron transport chain, where it is essential for aerobic respiration. oup.comnih.gov The synthesis of heme A begins with protoheme (heme B), which undergoes farnesylation. nih.gov

The enzyme protoheme IX farnesyltransferase, encoded by the COX10 gene, catalyzes the transfer of a farnesyl group from farnesyl diphosphate to the vinyl group at position 2 of the porphyrin ring of protoheme. oup.comfrontiersin.orguniprot.org This reaction forms heme O. nih.govresearchgate.net Heme O is then further oxidized by heme O synthase to yield heme A. nih.gov The farnesylation step is a critical modification that is necessary for the proper function of cytochrome c oxidase. oup.com

Production of Specialized Isoprenoids and Terpenoids

Farnesyl diphosphate is the direct precursor for all sesquiterpenes (C15), a large and diverse class of terpenoids with over 7,000 identified carbon skeletons. wikipedia.orgresearchgate.net These compounds are found in a wide variety of organisms, particularly in plants, where they serve diverse ecological functions. nih.govmdpi.com

The synthesis of sesquiterpenes is initiated by enzymes known as terpene synthases (TPSs). nih.govmdpi.com These enzymes catalyze the conversion of the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon structures. researchgate.netresearchgate.net The process typically begins with the removal of the diphosphate group from FPP to generate a farnesyl carbocation. researchgate.net This reactive intermediate can then undergo a series of complex cyclizations, rearrangements, and hydride shifts, ultimately leading to the formation of a specific sesquiterpene scaffold. researchgate.net The diversity of products generated by terpene synthases from a single precursor highlights the remarkable catalytic versatility of these enzymes. nih.gov

Table 2: Examples of Specialized Isoprenoids and Terpenoids Derived from Farnesyl Diphosphate

| Class | Example Compound | Biological Source |

| Acyclic Sesquiterpene | (E)-β-Farnesene | Plants (e.g., Mentha species) |

| Monocyclic Sesquiterpene | Germacrene D | Plants (e.g., Origanum vulgare) |

| Bicyclic Sesquiterpene | Caryophyllene | Plants (e.g., Cannabis sativa, cloves) |

| Tricyclic Sesquiterpene | Artemisinin (B1665778) | Plants (Artemisia annua) |

Sesquiterpenes

Sesquiterpenes are a large and diverse class of C15 isoprenoids synthesized from a single molecule of farnesyl diphosphate. nih.gov The biosynthesis is initiated by sesquiterpene synthase enzymes, which catalyze the removal of the diphosphate group from FPP, resulting in the formation of a reactive farnesyl cation. genome.jpresearchgate.net This cation is highly susceptible to intramolecular cyclization, leading to the formation of a vast number of cyclic and acyclic sesquiterpene structures. genome.jp Many sesquiterpenoids have been isolated from various natural sources, including plants, fungi, and marine organisms. genome.jp

Carotenoids

Farnesyl diphosphate is a precursor to carotenoids, a class of pigments with important biological functions. wikipedia.orgasm.org In some bacteria, two molecules of FPP are condensed by the enzyme CrtM to form 4,4′-diapophytoene, the backbone of C30 carotenoids. asm.org In most plants and algae, however, FPP is further elongated to geranylgeranyl diphosphate (GGDP), a C20 compound. asm.org Two molecules of GGDP are then condensed to produce the C40 backbone of most common carotenoids. asm.org The native isoprenoid pathway in organisms like Saccharomyces cerevisiae produces FPP, which can then be utilized by introduced carotenoid biosynthesis genes to produce compounds like β-carotene. frontiersin.org The carbon flux from FPP can be redirected from other pathways, such as ergosterol (B1671047) biosynthesis, towards carotenoid production. nih.gov

Plant Hormones (e.g., Gibberellins (B7789140), Abscisic Acid Precursors)

Farnesyl diphosphate is a key precursor in the biosynthesis of several plant hormones that regulate various aspects of plant growth and development. frontiersin.orgencyclopedia.pub

Gibberellins: These diterpenoid hormones are essential for processes like seed germination, stem elongation, and flowering. encyclopedia.pub The biosynthesis of gibberellins involves the conversion of FPP to geranylgeranyl diphosphate (GGDP), which then undergoes a series of cyclization and oxidation reactions to form the active gibberellin molecules. frontiersin.org

Abscisic Acid (ABA): This sesquiterpenoid hormone is crucial for seed dormancy, stomatal regulation, and responses to environmental stress. wikipedia.orggcwgandhinagar.com While the primary pathway for ABA biosynthesis in plants involves the cleavage of C40 carotenoids, a direct pathway from FPP has also been demonstrated, particularly in response to water stress. gcwgandhinagar.comunacademy.comnih.gov In this direct pathway, FPP is converted to ABA. gcwgandhinagar.comunacademy.com Fungi, in contrast, primarily synthesize ABA directly from farnesyl pyrophosphate. nih.gov

Protein Prenylation: Farnesylation

Protein farnesylation is a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue of a target protein. wikipedia.orgresearchgate.net This process is a type of prenylation and is critical for the proper function of many proteins involved in cellular signaling. wikipedia.orgpnas.org

Protein Prenylation: Farnesylation

Mechanism of Covalent Attachment via Protein Farnesyltransferase (FTase)

The covalent attachment of the farnesyl group is catalyzed by the enzyme protein farnesyltransferase (FTase). wikipedia.orgpnas.org FTase is a heterodimeric enzyme composed of an α and a β subunit. researchgate.net The enzyme utilizes farnesyl diphosphate (FPP) as the lipid donor. wikipedia.org The reaction involves a nucleophilic attack by the thiol group of a cysteine residue in the target protein on the C1 carbon of FPP, displacing the diphosphate group and forming a stable thioether linkage. wikipedia.orgacs.org This reaction is coordinated by a zinc ion located in the active site of the FTase β subunit. wikipedia.org

Recognition of CAAX Motifs and Other Target Sequences

FTase recognizes and binds to proteins containing a specific C-terminal sequence motif known as the "CaaX box". wikipedia.orgnih.gov In this motif:

C is a cysteine residue that becomes farnesylated. nih.gov

a is typically an aliphatic amino acid. pnas.org

X is the C-terminal amino acid, which plays a role in determining whether the protein is a substrate for FTase or for another prenyltransferase, geranylgeranyltransferase type I (GGTase-I). protpi.ch For FTase, the 'X' residue is often serine, methionine, alanine, or glutamine. protpi.ch

Following farnesylation, the terminal three amino acids (AAX) are often cleaved off by an endopeptidase, and the newly exposed farnesylated cysteine is then carboxyl methylated. nih.govprotpi.ch While the CaaX motif is the canonical recognition sequence, recent research has shown that FTase can also recognize and modify proteins with alternative C-terminal sequences, such as Cxx and C(x)3X motifs, expanding the range of potential farnesylation substrates. nih.gov

Biological Consequences of Protein Farnesylation (e.g., Membrane Association, Protein-Protein Interactions)

The attachment of the hydrophobic farnesyl group has significant biological consequences for the modified protein. wikipedia.org

Membrane Association: Farnesylation increases the hydrophobicity of the protein, which facilitates its association with cellular membranes, such as the plasma membrane and the nuclear envelope. wikipedia.orgpnas.orgnih.gov This membrane anchoring is crucial for the function of many signaling proteins, including members of the Ras superfamily. wikipedia.orgpnas.org

Protein-Protein Interactions: The farnesyl group can also mediate specific protein-protein interactions. pnas.org This is essential for the assembly of protein complexes and the proper functioning of signaling pathways.

The proper localization and interaction of farnesylated proteins are vital for numerous cellular processes, including cell cycle progression, signal transduction, and cytoskeletal organization. wikipedia.orgpnas.org

Protein Prenylation: Geranylgeranylation (via GGPP from FPP)

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids to cysteine residues of target proteins. researchgate.netacs.org This process includes both farnesylation and geranylgeranylation. researchgate.net Geranylgeranylation is a key metabolic fate of farnesyl diphosphate (FPP), proceeding through its conversion to the 20-carbon isoprenoid, geranylgeranyl diphosphate (GGPP). frontiersin.orgmdpi.com This 20-carbon geranylgeranyl group is then transferred to specific target proteins, a modification essential for their proper subcellular localization and function. creative-proteomics.comnih.gov This process is catalyzed by protein geranylgeranyltransferases. frontiersin.org

Role of Geranylgeranyl Diphosphate Synthase (GGPPS)

Geranylgeranyl Diphosphate Synthase (GGPPS) is the pivotal enzyme that directs the metabolic flux from FPP towards the synthesis of GGPP. nih.govnih.gov It is a branch point enzyme in the isoprenoid biosynthesis pathway, catalyzing the condensation of the 15-carbon FPP with a molecule of isopentenyl diphosphate (IPP) to form the 20-carbon GGPP. researchgate.netfrontiersin.orgnih.gov This reaction positions GGPPS as a critical regulator of the cellular ratio of FPP to GGPP. nih.gov

The catalytic mechanism of GGPPS is generally understood as a three-step ionization-condensation-elimination reaction. nih.govnih.gov The process begins with the binding of the substrates, FPP and IPP, into their respective pockets within the enzyme's catalytic cavity. The diphosphate group of the allylic substrate, FPP, is removed, forming a carbocation. This is followed by an electrophilic attack of the FPP carbocation on the C4 carbon of IPP, creating a new carbon-carbon bond. The reaction concludes with the stereospecific elimination of a proton to form the final product, GGPP. nih.gov

GGPPS enzymes can be classified into different types based on their amino acid sequences and substrate preferences. For instance, type III GGPPS, typically found in animals and fungi, primarily utilizes FPP and IPP to synthesize GGPP. frontiersin.org In contrast, other types might use dimethylallyl diphosphate (DMAPP) or geranyl pyrophosphate (GPP) as starter substrates. frontiersin.orgfrontiersin.org

| Feature | Description |

| Enzyme Name | Geranylgeranyl Diphosphate Synthase (GGPPS) |

| EC Number | EC 2.5.1.29 |

| Substrates | Farnesyl diphosphate (FPP), Isopentenyl diphosphate (IPP) |

| Product | Geranylgeranyl diphosphate (GGPP) |

| Function | Catalyzes the synthesis of the 20-carbon GGPP from 15-carbon FPP and a 5-carbon IPP unit. researchgate.netnih.gov |

| Mechanism | Involves an ionization-condensation-elimination reaction. nih.govnih.gov |

| Significance | Acts as a key branch-point enzyme in the mevalonate (B85504) pathway, controlling the balance between FPP and GGPP pools. researchgate.netnih.gov |

Interplay Between Farnesylation and Geranylgeranylation

The processes of farnesylation and geranylgeranylation are in a dynamic balance, largely governed by the activity of GGPPS and the resulting cellular concentrations of FPP and GGPP. researchgate.netnih.gov GGPPS expression and activity directly influence the FPP-to-GGPP ratio, thereby determining whether a protein will be farnesylated or geranylgeranylated. nih.gov A disruption in this balance is associated with various pathological conditions. researchgate.net

While the "X" residue in the C-terminal CaaX motif of a protein is a primary determinant for which isoprenoid is attached, this specificity is not absolute. acs.orgmdpi.com Under certain cellular conditions, significant crosstalk and alternative prenylation can occur between the two pathways. For example, when the activity of farnesyltransferase (FTase) is blocked by specific inhibitors (FTIs), some proteins that are normally farnesylated, such as K-Ras, can undergo geranylgeranylation instead. nih.gov This alternative modification allows the protein to maintain its membrane association and some of its signaling functions, representing a potential mechanism of resistance to FTI-based therapies. frontiersin.orgaacrjournals.org Conversely, when GGPPS is knocked out or inhibited, leading to a depletion of GGPP, some proteins can be alternatively farnesylated. nih.gov This plasticity highlights a competitive and sometimes compensatory relationship between the two forms of protein prenylation.

| Characteristic | Farnesylation | Geranylgeranylation |

| Isoprenoid Group | 15-carbon Farnesyl group acs.org | 20-carbon Geranylgeranyl group acs.org |

| Isoprenoid Donor | Farnesyl Diphosphate (FPP) frontiersin.org | Geranylgeranyl Diphosphate (GGPP) frontiersin.org |

| Catalyzing Enzyme | Farnesyltransferase (FTase) frontiersin.org | Geranylgeranyltransferase I & II (GGTase-I, GGTase-II) acs.org |

| Typical CaaX "X" Residue | Serine, Methionine, Glutamine, Alanine mdpi.com | Leucine, Isoleucine, Phenylalanine mdpi.com |

| Primary Membrane Targeting | Endoplasmic Reticulum, Plasma Membrane creative-proteomics.com | Diverse cellular membranes, including Golgi apparatus creative-proteomics.com |

Regulatory Mechanisms Governing Farnesyl Diphosphate Metabolism

Transcriptional Regulation of FPPS Gene Expression

The expression of the FPPS gene is tightly controlled at the transcriptional level, primarily by sterol regulatory element-binding proteins (SREBPs). nih.govpnas.org SREBPs are a family of transcription factors that play a central role in lipid metabolism. nih.gov When cellular sterol levels are low, SREBPs are activated through a proteolytic cleavage process, allowing them to translocate to the nucleus. pnas.orgoup.com In the nucleus, they bind to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes, including FPPS. pnas.orgnih.gov

Studies have identified a specific SREBP binding site, termed SRE-3, within the FPPS promoter that is essential for sterol-regulated transcription. nih.govnih.gov Mutation of this site abolishes the induction of FPPS promoter activity in response to sterol depletion. nih.gov Cell lines with constitutively high levels of active SREBPs exhibit elevated FPPS mRNA levels, which are unresponsive to sterol levels, further underscoring the critical role of SREBPs in FPPS gene transcription. nih.gov

Another layer of transcriptional control is provided by Liver X receptors (LXRs), which are nuclear receptors involved in cholesterol and lipid metabolism. nih.gov LXRs can directly regulate FPPS gene expression by binding to an LXR response element (LXRE) in the FPPS promoter. nih.gov This interaction has been demonstrated through reporter gene assays and gel-mobility shift assays, confirming the direct binding of the LXR/retinoid X receptor (RXR) heterodimer to the FPPS promoter. nih.gov

Post-Transcriptional Regulation of FPPS

Beyond transcriptional control, the expression of FPPS is also modulated at the post-transcriptional level. One significant mechanism is through the action of microRNAs (miRNAs). ontosight.ai MiRNAs are small non-coding RNAs that can bind to the messenger RNA (mRNA) of target genes, leading to their degradation or translational repression. This adds another layer of fine-tuning to the control of FPPS protein levels. ontosight.ai

Alternative splicing is another post-transcriptional mechanism that contributes to the regulation of FPPS. frontiersin.orgnih.gov This process allows for the generation of multiple mRNA transcripts, and consequently different protein isoforms, from a single gene. frontiersin.org In tobacco, for instance, splicing quantitative trait loci (sQTLs) have been shown to regulate FPPS through alternative splicing events, potentially affecting the synthesis of terpenoid compounds. frontiersin.org In human cells, FPPS has been identified as an RNA-binding protein (RBP) that can modulate the splicing patterns of other genes involved in cell cycle and DNA repair. nih.govspandidos-publications.comresearchgate.net Overexpression of FPPS has been shown to alter the alternative splicing of genes such as bone morphogenic protein 1 and semaphorin 4D. nih.govresearchgate.net This suggests a dual role for FPPS, not only as a key enzyme in isoprenoid biosynthesis but also as a regulator of gene expression at the post-transcriptional level. nih.govspandidos-publications.comnih.gov

Post-Translational Modification and Regulation of FPPS Activity

The activity of the FPPS enzyme is further regulated by post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. thermofisher.com These modifications can impact the enzyme's stability, localization, and catalytic function. thermofisher.com

Phosphorylation is a key PTM that modulates FPPS activity. In plants, farnesol (B120207), a precursor to FPP, can be phosphorylated to farnesyl monophosphate (FP) and subsequently to FPP, a process that requires two distinct kinase activities. mdpi.com In mammalian cells, changes in the phosphorylation status of downstream signaling molecules have been linked to FPPS activity. For example, overexpression of FPPS can lead to increased phosphorylation of ERK1/2 and p38, key components of the MAPK signaling pathway. oup.comnih.gov

Prenylation , the attachment of isoprenoid groups like farnesyl or geranylgeranyl moieties to proteins, is a critical PTM that is dependent on the FPP synthesized by FPPS. metwarebio.comresearchgate.net This modification is essential for the proper function and membrane association of many signaling proteins, including small GTPases like Ras and Rho. metwarebio.comresearchgate.net

Ubiquitination , the attachment of ubiquitin, is another PTM that can regulate protein stability and function. While direct ubiquitination of FPPS is not extensively detailed in the provided context, the broader role of PTMs in controlling protein degradation and function is well-established. thermofisher.comaptamergroup.com

These PTMs provide a dynamic and rapid means of controlling FPPS activity and the downstream pathways that rely on its product, FPP.

Feedback Inhibition and Allosteric Control

The activity of FPPS is subject to feedback inhibition by its own product, farnesyl diphosphate (B83284) (FPP), as well as other downstream products of the mevalonate (B85504) pathway. metwarebio.comnih.gov This is a crucial mechanism to prevent the overaccumulation of these molecules. metwarebio.com

Recent research has revealed that human FPPS possesses a previously unknown allosteric binding site, distinct from its active site. nih.govresearchgate.netpnas.orga-z.lu FPP can bind to this allosteric pocket, inducing a conformational change that locks the enzyme in an inactive state. nih.govresearchgate.net The dissociation constant (Kd) for this interaction is in a catalytically relevant range, indicating that FPPS activity is sensitive to the physiological concentration of its product. nih.gov This discovery establishes FPPS as a bona fide allosteric enzyme, adding another layer of regulation to the mevalonate pathway. nih.govresearchgate.net

This allosteric site has become a target for the development of non-bisphosphonate inhibitors of FPPS. researchgate.netpnas.orga-z.lurcsb.org These inhibitors bind to the allosteric pocket and effectively shut down the enzyme's activity. a-z.lu The existence of this allosteric site is not limited to eukaryotic FPPS, as it has also been identified in enzymes from pathogenic prokaryotes. researchgate.net

Environmental and Developmental Regulation of FPP Production in Specific Organisms (e.g., Plants)

In plants, the production of FPP is intricately regulated by both developmental cues and environmental stresses. bibliotekanauki.plresearchgate.netnih.gov This regulation allows plants to produce a diverse array of sesquiterpenes, which are crucial for growth, development, and defense against herbivores and pathogens. nih.gov

The FPPS enzyme is often encoded by a small gene family in plants, allowing for differential regulation of its members in response to various stimuli. bibliotekanauki.plfrontierspartnerships.org For example, in maize (Zea mays), there are three FPPS genes. nih.gov While all three encode active enzymes, only fpps1 and fpps3 are induced by elicitor treatment, with fpps3 showing a much stronger induction in leaves. nih.gov Furthermore, in response to herbivory by Diabrotica virgifera virgifera, only fpps3 transcripts are induced in the roots. nih.gov The expression pattern of fpps3 correlates with the production of the volatile sesquiterpene (E)-β-caryophyllene, a key defense compound. nih.gov

In cotton (Gossypium arboreum), the expression of both the FPPS gene and the gene for cadinene synthase (a sesquiterpene cyclase) are induced at the transcriptional level when cells are treated with an elicitor from the fungal pathogen Verticillium dahliae. scispace.com Similarly, in the fern Dryopteris fragrans, the expression of two DfFPS genes increases in response to methyl jasmonate (a defense-related hormone) and high temperatures. frontiersin.org Overexpression of these genes in tobacco led to increased accumulation of secondary metabolites and enhanced tolerance to high temperature and drought. frontiersin.org These findings highlight how environmental stresses can trigger the transcriptional activation of FPPS genes to bolster a plant's defensive capabilities. frontiersin.org

Modulation of FPP Pathway Flux in Response to Cellular Demands

The flux of metabolites through the FPP pathway is dynamically regulated to meet the changing needs of the cell. nsf.govnih.gov This is particularly evident in scenarios of high metabolic demand, such as rapid cell proliferation in cancer or in engineered microorganisms designed for the production of valuable isoprenoid-derived compounds. nih.govnih.govnih.gov

In cancer cells, there is often an upregulation of the mevalonate pathway to provide the necessary building blocks for membrane synthesis and the prenylation of oncogenic proteins like Ras and Rho. metwarebio.comnih.gov This increased demand for FPP is met by altering the flux through key metabolic pathways, including glycolysis and glutamine metabolism, to supply the precursor acetyl-CoA. nih.gov

In the context of metabolic engineering, redirecting the flux of FPP towards the synthesis of a desired product is a key strategy. nih.govresearchgate.netresearchgate.net For instance, in Saccharomyces cerevisiae (baker's yeast), down-regulating the expression of squalene (B77637) synthase, the enzyme that consumes FPP for sterol biosynthesis, can significantly increase the production of heterologous sesquiterpenes. researchgate.net This is because squalene synthesis is the major FPP-consuming pathway in yeast. researchgate.net By repressing the gene encoding squalene synthase (ERG9), the flux of FPP can be diverted towards the production of other isoprenoids. researchgate.net

Autonomous dynamic regulation systems have also been developed where the intracellular concentration of FPP itself can trigger changes in gene expression. sciepublish.com For example, an FPP-responsive promoter can be used to control the expression of a gene for a desired product. As FPP accumulates, it activates the promoter, leading to the consumption of FPP and preventing the buildup of potentially toxic intermediates. sciepublish.com This self-regulating mechanism allows cells to balance metabolic flux for both growth and production. sciepublish.com

The ability to modulate FPP pathway flux is crucial for maintaining cellular homeostasis and is a powerful tool in synthetic biology for optimizing the production of a wide range of valuable compounds.

Advanced Research Methodologies for Farnesyl Diphosphate Studies

Molecular Biology Techniques

Molecular biology has been instrumental in dissecting the genetic and functional intricacies of FPPS. Techniques such as gene cloning, site-directed mutagenesis, and gene expression analysis have been cornerstones in understanding the role of this enzyme in various organisms.

Gene Cloning and Heterologous Expression of FPPS

The isolation and cloning of genes encoding FPPS from various organisms, including plants, fungi, and bacteria, have been a fundamental step in their characterization. bibliotekanauki.plnih.gov For instance, cDNAs for FPPS have been isolated from the guayule rubber plant and subsequently expressed in Escherichia coli. nih.gov This heterologous expression system allows for the production of large quantities of the enzyme for functional and structural studies. nih.gov The expressed proteins often exhibit high specific activity, confirming their identity as functional FPPS. nih.gov

Similarly, FPPS genes have been cloned from various medicinal plants and expressed in other organisms like yeast (Saccharomyces cerevisiae) or tobacco. mdpi.combvsalud.org This approach has been used to enhance the production of specific terpenoid compounds. For example, heterologous expression of FPPS from different plant sources in an engineered yeast strain has been shown to significantly increase the yield of β-elemene. bvsalud.org In one study, overexpressing an FPPS gene from Rosa rugosa in yeast led to a 231.25% increase in β-elemene production compared to control strains. bvsalud.org

The cloning process typically involves extracting RNA from the source organism, reverse transcribing it into complementary DNA (cDNA), and then amplifying the full-length FPPS gene using specific primers. bvsalud.org The cloned gene is then inserted into a suitable expression vector for transformation into the host organism. nih.govbvsalud.org

Table 1: Examples of Cloned and Heterologously Expressed FPPS Genes

| Source Organism | Host Organism | Purpose of Expression | Reference |

| Parthenium argentatum (guayule) | Escherichia coli | Functional characterization and investigation of its role in rubber biosynthesis. | nih.gov |

| Sanghuangporus baumii | Escherichia coli | Characterization of the enzyme and correlation with triterpenoid (B12794562) content. | nih.gov |

| Various plants (e.g., Rosa rugosa) | Saccharomyces cerevisiae | Enhancement of β-elemene production. | bvsalud.org |

| Bacillus stearothermophilus | Escherichia coli | Overproduction for purification and site-directed mutagenesis studies. | cdnsciencepub.com |

Site-Directed Mutagenesis for Functional Characterization

Site-directed mutagenesis is a powerful technique used to understand the function of specific amino acid residues within an enzyme. By changing specific amino acids, researchers can investigate their roles in substrate binding, catalysis, and product specificity. cdnsciencepub.comnih.gov Studies on yeast FPPS have involved mutating highly conserved aspartate and arginine residues. nih.gov Mutations in these residues, particularly within the two aspartate-rich domains, have been shown to drastically reduce the catalytic activity of the enzyme, highlighting their critical role in its function. nih.gov

In another study, site-directed mutagenesis of the three C-terminal amino acids of Bacillus stearothermophilus FPPS, including a completely conserved arginine, was performed. cdnsciencepub.com The results indicated that these residues are not essential for the catalytic function but may play a role in the binding of isopentenyl diphosphate (B83284) (IPP). cdnsciencepub.com More recent research on Artemisia tridentata FPPS and chrysanthemyl diphosphate synthase (CPPase) has used mutagenesis to explore the determinants of product specificity, successfully converting the activity of one enzyme towards that of the other. acs.org These studies demonstrate that specific amino acid changes can alter the enzyme's product profile from linear isoprenoids to cyclopropanated or branched molecules. acs.org

Table 2: Key Findings from Site-Directed Mutagenesis Studies of FPPS

| Organism | Mutated Residues | Key Finding | Reference |

| Saccharomyces cerevisiae | Aspartates (D100, D101, D240, D241) and Arginines (R109, R110) | These residues are critical for catalytic activity. | nih.gov |

| Bacillus stearothermophilus | C-terminal residues (R295, D296, H297) | Not essential for catalysis, but may influence IPP binding. | cdnsciencepub.com |

| Artemisia tridentata | Active site and loop/helix residues | Mutations can switch product specificity between FPP and irregular monoterpenes. | acs.org |

| Rosa species | Two conserved amino acids | These residues are responsible for the emergence of GPP synthase activity in a bifunctional G/FPPS. | pnas.org |

Gene Expression Analysis (e.g., qRT-PCR, RNA Interference)

Analyzing the expression levels of FPPS genes provides insights into their physiological roles and regulation. Quantitative real-time PCR (qRT-PCR) is a widely used method to quantify gene expression in different tissues, at various developmental stages, and under different environmental conditions. mdpi.comcambridge.orgfrontiersin.org For example, qRT-PCR has been used to show that FPPS genes in Euphorbia hirta are expressed in various tissues, including roots, stems, leaves, flowers, and latex, suggesting their involvement in diverse physiological processes. mdpi.com Similarly, studies in aphids have used qRT-PCR to analyze the temporal and spatial expression profiles of FPPS genes, linking their expression to the biosynthesis of alarm pheromones. cambridge.org

RNA interference (RNAi) is another powerful tool used to study gene function by silencing the expression of a specific gene. In the context of FPPS, RNAi can be used to investigate the consequences of reduced FPPS activity on cellular processes and the production of isoprenoid-derived compounds. For instance, functional analysis of FPPS in aphids has utilized RNAi to explore its role in development and pheromone production. cambridge.org Furthermore, studies on human cells have shown that FPPS can regulate the expression and alternative splicing of other genes, indicating its role as a potential RNA-binding protein. nih.gov

Structural Biology Approaches

Structural biology provides a three-dimensional view of FPPS, offering a deeper understanding of its catalytic mechanism and interactions with substrates and inhibitors.

X-ray Crystallography of FPPS and its Complexes

X-ray crystallography has been pivotal in determining the three-dimensional structure of FPPS from various organisms, both in its apo form and in complex with substrates, inhibitors, and metal ions. rcsb.orgrcsb.orgillinois.edu These structures have revealed a conserved α-helical protein fold and have identified the active site located within a pocket. acs.orgillinois.edu

Crystal structures of human FPPS in complex with nitrogen-containing bisphosphonates (N-BPs) like risedronate and zoledronate have elucidated the molecular basis of their inhibitory action. rcsb.org These inhibitors bind to the geranyl diphosphate (GPP) binding site and induce a conformational change in the enzyme. rcsb.org Similarly, the crystal structure of Leishmania major FPPS in complex with bisphosphonates and the substrate IPP has provided valuable information for the development of antiparasitic drugs. rcsb.org The resolution of these crystal structures is often very high, allowing for detailed analysis of the interactions between the enzyme and its ligands. rcsb.orgrcsb.org

Table 3: Selected X-ray Crystal Structures of FPPS Complexes

| Organism | Complexed Ligands | Resolution (Å) | Key Insight | PDB ID | Reference |

| Homo sapiens | Zoledronate | 2.30 | Reveals inhibitor binding mode and induced conformational change. | 1ZW5 | rcsb.org |

| Leishmania major | A bisphosphonate, IPP, and Ca²⁺ | 1.90 | Provides a basis for developing antiparasitic compounds. | 4JZB | rcsb.org |

| Trypanosoma cruzi | Risedronate, DMAPP, and Mg²⁺ | Not specified | Elucidates the structure of the enzyme in open and closed conformations. | Not specified | illinois.edu |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into enzyme function. pnas.orgnih.gov These methods are used to predict the three-dimensional structure of FPPS through homology modeling and to simulate the enzyme's flexibility and interactions with ligands over time. researchgate.netpnas.org

MD simulations have been used to study the conformational changes in FPPS upon ligand binding and to identify allosteric binding sites. nih.govpnas.org For example, simulations have revealed significant flexibility in the active site of FPPS, which can be leveraged for virtual screening of potential inhibitors. researchgate.net The "relaxed complex scheme," which incorporates receptor flexibility from MD simulations into docking studies, has been successful in identifying novel, non-bisphosphonate inhibitors of FPPS. nih.gov Furthermore, computational studies have been instrumental in understanding the conformational activation of FPP within the enzyme's active site. acs.org By combining homology modeling with MD simulations, researchers have been able to identify key amino acid residues that determine the product specificity of bifunctional GPP/FPP synthases. pnas.org

Cryo-Electron Microscopy Studies

Cryo-electron microscopy (cryo-EM) has become an indispensable tool for visualizing the three-dimensional structures of large protein complexes at near-atomic resolution, including enzymes that synthesize or utilize farnesyl diphosphate (FPP) and its derivatives. This technique is particularly valuable for studying large, flexible, or heterogeneous assemblies that are challenging to crystallize for X-ray crystallography.

Recent studies have leveraged cryo-EM to reveal the architecture of bifunctional terpene synthases, which contain both a prenyltransferase domain for synthesizing polyisoprenyl diphosphates like geranylgeranyl diphosphate (GGPP) from FPP precursors, and a cyclase domain for subsequent cyclization reactions. nih.govresearchgate.netosti.gov

For instance, the cryo-EM structure of variediene synthase from Emericella variecolor revealed a massive 495-kD complex composed of a hexameric prenyltransferase core flanked by two triads of cyclase domains. researchgate.net Similarly, the structure of fusicoccadiene synthase (PaFS) from Phomopsis amygdali showed a central octameric core of prenyltransferase domains with cyclase domains radiating outward. osti.govresearchgate.net These structures suggest that while the active sites of the two domains are in relative proximity, the substrate is not channeled through a direct tunnel; instead, a proximity effect is likely at play. osti.govresearchgate.net

Cryo-EM has also been instrumental in characterizing novel chimeric triterpene synthases from fungi. The structure of one such enzyme, MpMS, revealed that it possesses an active site large enough to accommodate a C30 hexaprenyl diphosphate intermediate, which is synthesized from FPP precursors. jst.go.jpkek.jp This analysis provided crucial insights into the evolutionary divergence and mechanistic intricacies of terpene biosynthesis beyond the canonical pathways. jst.go.jpkek.jp The structural data obtained through cryo-EM offers a foundational framework for understanding how these complex molecular machines catalyze multistep reactions. nih.govosti.gov

Biochemical and Biophysical Characterization

Enzyme Activity Assays (e.g., Radiochemical Assays)

The functional activity of enzymes that produce or consume FPP, such as FPP synthase (FPPS) and various prenyltransferases, is commonly measured using a variety of enzyme activity assays.

Radiochemical Assays A traditional and highly sensitive method involves the use of radiolabeled substrates. springernature.com For FPPS activity, [1-³H]isopentenyl diphosphate (IPP) or [1-¹⁴C]IPP is used as a substrate along with geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP). springernature.compnas.org The reaction mixture is incubated with the enzyme, and the resulting radiolabeled FPP product is separated from the unreacted substrate, typically by solid-phase extraction or thin-layer chromatography. The amount of radioactivity incorporated into the FPP product is then quantified using liquid scintillation counting to determine the reaction rate. nih.gov

Non-Radiometric Assays Due to safety and disposal concerns associated with radioactivity, several non-radiometric assays have been developed.

Coupled Spectrophotometric Assays: One approach involves a series of coupled enzymatic reactions where the pyrophosphate (PPi) released during the FPPS reaction is converted to inorganic phosphate (B84403). This phosphate is then used by purine (B94841) nucleoside phosphorylase in a reaction that produces a UV-active compound, allowing the reaction to be monitored continuously with a spectrophotometer. nih.gov